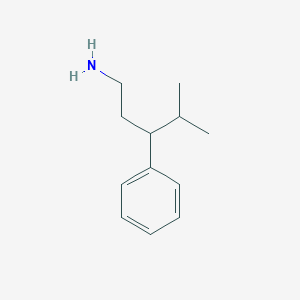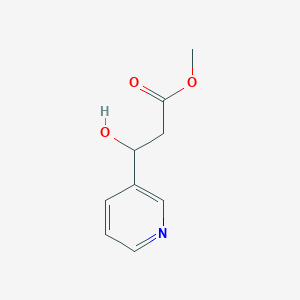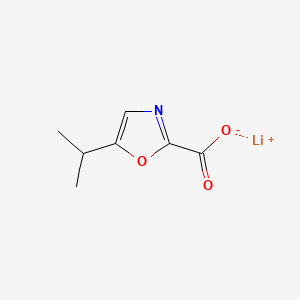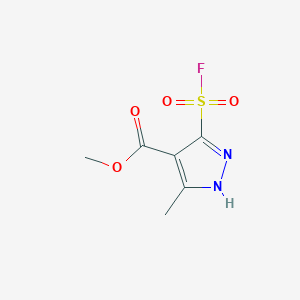
methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms. The presence of the fluorosulfonyl group adds to its reactivity and potential utility in various chemical reactions and applications.
Métodos De Preparación
The synthesis of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the introduction of the fluorosulfonyl group into the pyrazole ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under controlled conditions . Industrial production methods may involve scaling up this synthetic route, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced products.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Mecanismo De Acción
The mechanism of action of methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or medicinal chemistry .
Comparación Con Compuestos Similares
Methyl 5-(fluorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate: This compound has a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and applications.
Methyl 5-(methylsulfonyl)-3-methyl-1H-pyrazole-4-carboxylate:
Methyl 5-(trifluoromethylsulfonyl)-3-methyl-1H-pyrazole-4-carboxylate: The trifluoromethylsulfonyl group introduces additional fluorine atoms, impacting the compound’s reactivity and interactions.
Propiedades
Fórmula molecular |
C6H7FN2O4S |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
methyl 3-fluorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7FN2O4S/c1-3-4(6(10)13-2)5(9-8-3)14(7,11)12/h1-2H3,(H,8,9) |
Clave InChI |
RENVJHNIZZCWLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)S(=O)(=O)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


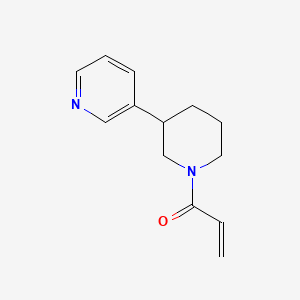
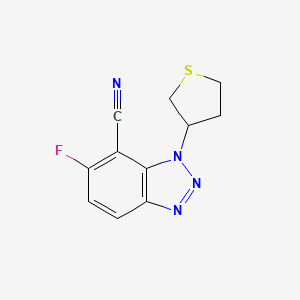
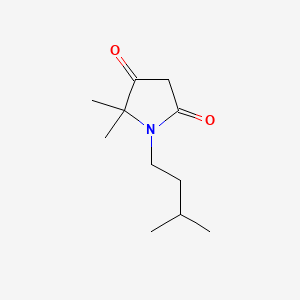
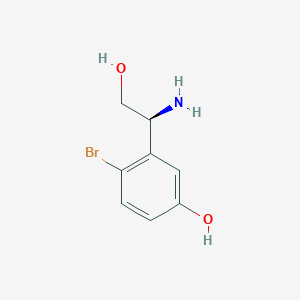
![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
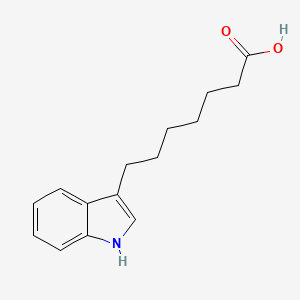
![2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
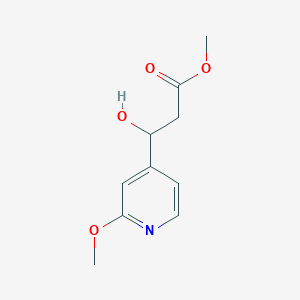
![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
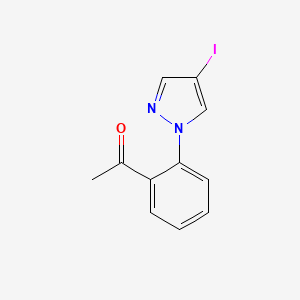
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
